molecular formula C7H8ClNO B15231397 5-Chloro-3,6-dimethylpyridin-2(1H)-one

5-Chloro-3,6-dimethylpyridin-2(1H)-one

Cat. No.: B15231397
M. Wt: 157.60 g/mol
InChI Key: OCKQNQLNIKVTMR-UHFFFAOYSA-N
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Description

5-Chloro-3,6-dimethylpyridin-2(1H)-one is a chemical compound belonging to the pyridine family. Pyridine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and organic synthesis. This compound, characterized by its chlorine and methyl substituents, may exhibit unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3,6-dimethylpyridin-2(1H)-one typically involves the chlorination of 3,6-dimethylpyridin-2(1H)-one. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the chlorination process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3,6-dimethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyridine ring.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Dechlorinated pyridines or modified pyridine rings.

Scientific Research Applications

5-Chloro-3,6-dimethylpyridin-2(1H)-one may have several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Chloro-3,6-dimethylpyridin-2(1H)-one would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific enzymes or receptors in the body, modulating biological pathways. The chlorine and methyl groups could influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3,6-Dimethylpyridin-2(1H)-one: Lacks the chlorine substituent, which may result in different reactivity and applications.

    5-Bromo-3,6-dimethylpyridin-2(1H)-one: Similar structure but with a bromine atom instead of chlorine, potentially leading to different chemical properties.

    5-Chloro-2-methylpyridin-3(1H)-one: Different positioning of the methyl and chlorine groups, affecting its reactivity and applications.

Uniqueness

5-Chloro-3,6-dimethylpyridin-2(1H)-one’s unique combination of chlorine and methyl groups may confer distinct chemical properties, making it valuable for specific synthetic applications or biological studies.

Properties

Molecular Formula

C7H8ClNO

Molecular Weight

157.60 g/mol

IUPAC Name

5-chloro-3,6-dimethyl-1H-pyridin-2-one

InChI

InChI=1S/C7H8ClNO/c1-4-3-6(8)5(2)9-7(4)10/h3H,1-2H3,(H,9,10)

InChI Key

OCKQNQLNIKVTMR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(NC1=O)C)Cl

Origin of Product

United States

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